4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid is a complex organic compound characterized by the presence of dichlorophenyl and oxoethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dichlorophenyl Intermediate: This involves the reaction of 2,4-dichlorophenyl with appropriate reagents to introduce the oxoethoxy group.
Coupling with Aniline Derivative: The intermediate is then coupled with an aniline derivative under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow microreactor systems can be employed to enhance reaction efficiency and control (e.g., nitration processes) .
Chemical Reactions Analysis
Types of Reactions
4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid undergoes various types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as halogens or nucleophiles are used under specific conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism by which 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, leading to the observed effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-2-oxoethoxy derivatives: Share structural similarities and may exhibit similar chemical properties.
Aniline derivatives: Compounds with aniline moieties that may have comparable reactivity.
Uniqueness
The uniqueness of 4-[(4-{[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonyl}phenyl)amino]-4-oxobutanoic acid lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C19H15Cl2NO6 |
---|---|
Molecular Weight |
424.2 g/mol |
IUPAC Name |
4-[4-[2-(2,4-dichlorophenyl)-2-oxoethoxy]carbonylanilino]-4-oxobutanoic acid |
InChI |
InChI=1S/C19H15Cl2NO6/c20-12-3-6-14(15(21)9-12)16(23)10-28-19(27)11-1-4-13(5-2-11)22-17(24)7-8-18(25)26/h1-6,9H,7-8,10H2,(H,22,24)(H,25,26) |
InChI Key |
RSCBRZOSWLAOJD-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCC(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(=O)C2=C(C=C(C=C2)Cl)Cl)NC(=O)CCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.